{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone
Overview
Description
{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzoyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is 379.11437587 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Metabolism in Drug Development
- Mette G. Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the role of cytochrome P450 enzymes in its oxidative metabolism. This study emphasizes the importance of understanding the metabolic fate of piperazine derivatives in drug development (Hvenegaard et al., 2012).
Antimicrobial Activity
- D. Yung, D. E. Mahony, and L. Whitehouse (1971) reported the synthesis and in vitro antimicrobial evaluation of hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines against various bacterial and fungal strains. The study identified compounds with bactericidal and bacteriostatic actions, contributing to the development of new antimicrobial agents (Yung et al., 1971).
Anti-inflammatory and Analgesic Activities
- Meriç Köksal et al. (2007) synthesized a novel series of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones and assessed their in vivo anti-inflammatory and analgesic activities. The study found compounds with significant inhibitory ratios and analgesic activities, suggesting potential for further evaluation as anti-inflammatory agents (Köksal et al., 2007).
Antipsychotic Potential
- A. Reitz et al. (1995) prepared and evaluated N1-(2-Alkoxyphenyl)piperazines with an N4-benzyl group for antipsychotic activity. The study's findings on receptor affinity and in vivo activity contribute to the understanding of the structural requirements for potential antipsychotic agents (Reitz et al., 1995).
Properties
IUPAC Name |
[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)15-12-14(24(26)27)6-7-16(15)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZYLROPRKUUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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